2-Oxo Ticlopidine-d4
CAS No.:
Cat. No.: VC16662982
Molecular Formula: C14H14ClNOS
Molecular Weight: 283.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14ClNOS |
|---|---|
| Molecular Weight | 283.8 g/mol |
| IUPAC Name | 5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
| Standard InChI | InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4,7,13H,5-6,8-9H2/i1D,2D,3D,4D |
| Standard InChI Key | DJZQIXWGIZIETJ-RHQRLBAQSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])CN2CCC3C(=CC(=O)S3)C2)Cl)[2H])[2H] |
| Canonical SMILES | C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl |
Introduction
Chemical Structure and Isotopic Labeling
2-Oxo Ticlopidine-d4 retains the core structure of its parent compound, featuring a thienopyridine scaffold with a piperidine ring substituted at the 2-position by a ketone group. The molecular formula of the deuterated form is , with a molecular weight of 279.79 g/mol. Deuterium atoms are strategically incorporated at four positions, enhancing the compound’s utility in mass spectrometry by reducing signal overlap with non-deuterated metabolites. This isotopic labeling allows researchers to distinguish endogenous ticlopidine metabolites from exogenous sources in biological matrices, a critical advantage in drug interaction and bioavailability studies.
Structural Comparison with Thienopyridine Analogues
The thienopyridine class of antiplatelet agents shares structural similarities but exhibits distinct metabolic activation pathways. Below is a comparative analysis of key analogues:
The deuterated form’s primary distinction lies in its application as a tracer rather than therapeutic agent, enabling non-invasive monitoring of metabolic intermediates.
Metabolic Pathways and Enzymatic Activation
Formation of 2-Oxo Ticlopidine-d4
The bioactivation of ticlopidine occurs via a two-step process:
-
Initial Oxidation: Ticlopidine undergoes hydroxylation by CYP isoforms (primarily CYP1A2, 2B6, 2C19, and 2D6) to form 2-Oxo Ticlopidine .
-
Deuteration: Isotopic substitution at four hydrogen positions stabilizes the metabolite for analytical purposes without altering its enzymatic interactions.
In vitro studies using human liver microsomes demonstrate that 2-Oxo Ticlopidine formation is NADPH-dependent, with CYP2B6 and CYP2C19 contributing significantly at higher substrate concentrations .
Conversion to Thiol Metabolites
2-Oxo Ticlopidine-d4 is further metabolized into two thiol derivatives:
-
M1 (Endo-thiol metabolite): Generated via hydrolysis by PON1 in plasma or carboxylesterase 1 (CES1) in microsomes. This isomer features an endocyclic double bond within the piperidine ring .
-
M2 (Exo-thiol metabolite): Produced through CYP-mediated oxidation in microsomes, characterized by an exocyclic double bond .
Table 1: Enzymatic Contributions to Thiol Metabolite Formation
| Enzyme | Subcellular Location | Cofactor Requirement | Metabolite Produced | Calcium Dependency |
|---|---|---|---|---|
| PON1 | Plasma | None | M1 | Yes |
| CES1 | Microsomes | None | M1 | No |
| CYP2B6 | Microsomes | NADPH | M2 | No |
Calcium ions enhance M1 formation in plasma by 3.2-fold, whereas microsomal activity remains unaffected . This dichotomy underscores the compartment-specific regulation of ticlopidine metabolism.
Pharmacological Activity of Metabolites
Antiplatelet Efficacy of M2
The exo-thiol metabolite (M2) demonstrates potent antiplatelet activity by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets. In vitro aggregation assays reveal that M2 reduces ADP-induced platelet aggregation by 78% at 20 µM, compared to 42% for M1 . This disparity arises from M2’s structural compatibility with the receptor’s active site, enabling covalent disulfide bond formation .
Enzymatic and Genetic Determinants of Metabolism
CYP Polymorphisms and Metabolic Variability
Genetic polymorphisms in CYP2C19 significantly impact 2-Oxo Ticlopidine-d4 generation. Poor metabolizers (CYP2C19*2/*2) exhibit 63% lower formation rates compared to extensive metabolizers, correlating with reduced antiplatelet efficacy in vivo . Conversely, CYP2B6 ultrarapid metabolizers show 1.8-fold higher M2 production, potentially increasing bleeding risk .
Drug-Drug Interactions
Coadministration with CYP inhibitors alters metabolite profiles:
These interactions necessitate dose adjustments in patients receiving concomitant therapies.
Applications in Drug Development
Mechanistic Studies of Thienopyridines
2-Oxo Ticlopidine-d4 has been instrumental in elucidating:
Biomarker Discovery
Deuterated metabolites facilitate the identification of novel biomarkers for platelet reactivity, enabling personalized antiplatelet therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume